molecular formula C7H8Cl2N2O2S B13316727 2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide

2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide

Cat. No.: B13316727
M. Wt: 255.12 g/mol
InChI Key: ASFRCUODASMIQL-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H8Cl2N2O2S It is known for its unique structure, which includes two chlorine atoms and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide typically involves the chlorination of N,4-dimethylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring. Common reagents used in this process include thionyl chloride and phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include sulfonic acids and other oxidized compounds.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine
  • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

2,6-Dichloro-N,4-dimethylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8Cl2N2O2S

Molecular Weight

255.12 g/mol

IUPAC Name

2,6-dichloro-N,4-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H8Cl2N2O2S/c1-4-3-5(8)11-7(9)6(4)14(12,13)10-2/h3,10H,1-2H3

InChI Key

ASFRCUODASMIQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)NC)Cl)Cl

Origin of Product

United States

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